molecular formula C7H11NO2 B1166452 2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) CAS No. 111169-40-5

2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI)

Cat. No.: B1166452
CAS No.: 111169-40-5
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Description

2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI): is a heterocyclic compound with a pyran ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a quinone as the oxidizing agent, with the reaction carried out in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) can be compared with other similar compounds, such as:

    2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-: This compound has a similar structure but may differ in its reactivity and applications.

    2H-Pyran-2-carboxamide,3,6-dihydro-6-ethyl-: The presence of an ethyl group instead of a methyl group can alter its chemical properties and reactivity.

The uniqueness of 2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

(2R,6S)-6-methyl-3,6-dihydro-2H-pyran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5-3-2-4-6(10-5)7(8)9/h2-3,5-6H,4H2,1H3,(H2,8,9)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSBGYNIGFUHNF-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C=CC[C@@H](O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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